N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

Progesterone receptor antagonism Nuclear receptor pharmacology Naphthalene regioisomer SAR

Researchers establishing PR antagonist screening assays require a well-characterized low-activity reference to set assay windows and validate sensitivity. N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (compound 18) is the only Yamada-series naphthalene-2-sulfonyl regioisomer with a defined PR IC50 (1.7 μM), enabling precise dynamic-range calibration. - IC50 1.7 μM establishes lower sensitivity boundary; 8.9-fold less active than 1-naphthyl analog (0.19 μM). - Complete spectroscopic identifiers (1H NMR, GC-MS, InChIKey) for GLP-compliant identity verification. - Intact naphthalene ring supports electrophilic diversification for focused library synthesis.

Molecular Formula C22H17NO3S
Molecular Weight 375.4 g/mol
Cat. No. B5309596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)naphthalene-2-sulfonamide
Molecular FormulaC22H17NO3S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H
InChIKeyBDDYBFKGGNNRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 18: Structural Identity and Pharmacology


N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (CAS 296274-87-8, molecular formula C22H17NO3S, MW 375.44 g/mol) is a synthetic aryl sulfonamide bearing a naphthalene-2-sulfonyl core and a 4-phenoxyaniline substituent [1]. This compound belongs to the N-(4-phenoxyphenyl)arylsulfonamide class, which has been systematically developed as a novel nonsteroidal scaffold for nuclear hormone receptor modulation [2]. Within the progesterone receptor (PR) antagonist series, the 2-naphthyl regioisomer represents a distinct structural topology that directly informs structure–activity relationship (SAR) understanding of the naphthalene attachment point on PR-antagonistic potency [2].

PR antagonist SAR Defined naphthalene-2-sulfonamide regioisomer for structure–activity relationship mapping of nuclear hormone receptor modulation.
Topological probe Distinct naphthalene attachment point informs steric tolerance of the PR ligand-binding domain.
Assay calibration Characterized low-activity reference compound supports dynamic range validation in PR antagonist screening.

Why Compound 18 Cannot Be Substituted by Generic Analogs


Within the N-(4-phenoxyphenyl)arylsulfonamide chemotype, minor alterations to the sulfonyl aromatic group produce large-magnitude changes in PR-antagonistic potency that preclude interchangeable use. The naphthalene-2-sulfonyl derivative (compound 18) exhibits an IC50 of 1.7 μM, whereas its 1-naphthyl regioisomer (compound 17) is approximately 9-fold more potent (IC50 0.19 μM) and the unsubstituted benzenesulfonamide (compound 10) is 3.3-fold more potent (IC50 0.52 μM) in the identical T47D alkaline phosphatase assay [1]. These quantitative gaps demonstrate that the attachment position and ring topology of the sulfonyl moiety are critical determinants of activity; a user substituting any generic sulfonamide from the same series without accounting for the specific naphthalene-2 regioisomer would obtain markedly different pharmacological outcomes [1].

Target
2-Naphthyl sulfonamide (18)
1-Naphthyl regioisomer (17)
Regioisomer switch produces ~9-fold potency shift in T47D assay; attachment position controls PR antagonism and cannot be interchanged.
Target
2-Naphthyl sulfonamide (18)
Benzenesulfonamide (10)
Removal of naphthalene yields 3.3-fold higher potency and loses regioisomer-specific steric information, altering SAR interpretation.

Compound 18: Quantitative Differentiation vs. Structural Analogs


PR Antagonism: 2-Naphthyl vs. 1-Naphthyl Regioisomer Potency Gap

In a direct head-to-head comparison within the same study and assay, the 2-naphthalenesulfonyl regioisomer (compound 18, the target compound) displays a PR-antagonistic IC50 of 1.7 ± 0.36 μM, whereas the 1-naphthalenesulfonyl analog (compound 17) achieves an IC50 of 0.19 ± 0.013 μM [1]. Both compounds share the identical 4-phenoxyaniline pharmacophore and differ only in the point of attachment of the naphthalene ring to the sulfonamide sulfur. The 1-naphthyl isomer is approximately 8.9-fold more potent than the 2-naphthyl isomer under the same experimental conditions. The unsubstituted benzenesulfonamide reference (compound 10, IC50 0.52 ± 0.028 μM) further contextualizes the 2-naphthyl activity as the weakest among the directly compared aryl sulfonamide derivatives [1].

2-Naphthyl vs. 1-Naphthyl Regioisomer
Head-to-head
IC50 1.7 ± 0.36 μM (18) vs. 0.19 ± 0.013 μM (17); 8.9-fold difference
Regioisomer identity controls PR antagonism; substitution changes assay response magnitude.
T47D alkaline phosphatase assay, 1 nM progesterone.
Progesterone receptor antagonism Nuclear receptor pharmacology Naphthalene regioisomer SAR

Activity Cliff: 2-Naphthyl vs. 3-Chlorobenzenesulfonyl Potency Differential

In the same T47D alkaline phosphatase assay, the 3-chlorobenzenesulfonyl derivative 20a (IC50 = 0.17 ± 0.038 μM) is 10-fold more potent than the 2-naphthalenesulfonyl derivative (compound 18, IC50 = 1.7 ± 0.36 μM) [1]. Furthermore, the optimized 3-trifluoromethylbenzenesulfonyl derivative 32 attains an IC50 of 0.033 ± 0.003 μM (33 nM), representing a 51.5-fold improvement over compound 18 [1]. These pairwise comparisons define a steep activity cliff at the sulfonyl substituent, where replacement of the extended naphthalene-2 ring system with meta-substituted benzenesulfonyl groups dramatically enhances PR antagonism. Compound 32 also demonstrates high PR binding affinity (binding IC50 = 0.040 μM) and selectivity over the androgen receptor [1].

Activity Cliff: 2-Naphthyl vs. 3-Cl-Benzenesulfonyl
Head-to-head
18 IC50 1.7 μM; 20a IC50 0.17 μM (10×); 32 IC50 0.033 μM (51.5×)
Steep SAR at sulfonyl group; potency shifts >10-fold differentiate pharmacophore requirements.
T47D reporter assay; binding data confirm selectivity for 32 (IC50 0.040 μM).
Progesterone receptor antagonist Activity cliff analysis Sulfonamide SAR

Conformational Distinction of Naphthalene-2-Sulfonamide Topology

Although no co-crystal structure of compound 18 with PR is publicly available, the systematic SAR reported by Yamada et al. reveals that the naphthalene-2-sulfonyl group imposes a different spatial orientation of the sulfonyl aryl ring compared with the benzenesulfonyl group [1]. The 2-naphthyl attachment shifts the center of the bicyclic ring system laterally relative to the sulfonamide nitrogen, whereas the 1-naphthyl isomer orients the fused ring toward the phenoxyphenyl moiety. This topological distinction is reflected in the 9-fold potency difference between the 1- and 2-naphthyl regioisomers (IC50 0.19 μM vs. 1.7 μM) [1]. In contrast, the benzenesulfonamide (compound 10, IC50 0.52 μM) adopts a more compact, symmetrical orientation that favors PR binding [1]. These data collectively indicate that the naphthalene-2-sulfonamide topology explores a less favorable region of the PR ligand-binding domain, providing a structurally informative negative control for computational docking and pharmacophore modeling studies.

Topological Distinction
Class-level
2-Naphthyl orientation creates lateral displacement; 1-naphthyl directs ring toward phenoxyphenyl.
Topological fingerprint informs steric tolerance of PR ligand-binding domain.
Inferred from SAR; no co-crystal structure available.
Conformational analysis Naphthalene sulfonamide topology Ligand–receptor shape complementarity

Naphthalene-2-Sulfonyl Core as a Versatile Derivatization Scaffold

The naphthalene-2-sulfonamide core is a validated privileged scaffold in multiple therapeutic areas. Recent studies have demonstrated that 6-acetylnaphthalene-2-sulfonamide hybrids exhibit STAT3 phosphorylation inhibition (IC50 values of 3.01–3.59 μM vs. cryptotanshinone IC50 3.52 μM) and topoisomerase IV inhibition (IC50 5.3–7.65 μg/mL vs. norfloxacin IC50 7.07–8.24 μg/mL) [2]. These data illustrate that the naphthalene-2-sulfonamide motif, while displaying modest PR antagonism in its simplest N-(4-phenoxyphenyl) form (IC50 1.7 μM), serves as a versatile starting point for generating derivatives with distinct target profiles [1][2]. The commercial availability of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide with defined purity enables its use as a direct precursor for diversification through electrophilic aromatic substitution or cross-coupling at the naphthalene ring, a synthetic advantage not shared by the simpler benzenesulfonamide analog which lacks a second ring for derivatization.

Derivatization Scaffold
Reported
Naphthalene-2-sulfonamide hybrids: reported STAT3 IC50 3.01–3.59 μM; topo IV IC50 5.3–7.65 μg/mL.
Core supports diversification into multi-target libraries; compound 18 provides intact naphthalene for elaboration.
Data from Elsayed et al. 2025; precursor advantage over benzenesulfonamide analog.
Medicinal chemistry Sulfonamide hybrid design Naphthalene derivatization

Recommended Applications for Compound 18


Negative Control Benchmark for PR Antagonist Screening

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (IC50 1.7 μM) serves as a quantitatively characterized low-activity reference compound for progesterone receptor (PR) antagonist screening assays [1]. Its 8.9-fold weaker activity relative to the 1-naphthyl regioisomer (IC50 0.19 μM) and 51.5-fold weaker activity relative to the optimized 3-CF3-benzenesulfonamide (IC50 0.033 μM) enable researchers to establish dynamic range, validate assay sensitivity, and set meaningful hit-selection thresholds [1]. This compound is the only regioisomer in the Yamada series that combines a defined PR IC50 with the structurally informative naphthalene-2-sulfonyl topology, making it uniquely suited for calibrating assay windows in nuclear receptor antagonist screening.

SAR Probe for Naphthalene Regioisomer Effects on Nuclear Receptors

The 9-fold potency differential between the 2-naphthyl (compound 18) and 1-naphthyl (compound 17) regioisomers provides a critical SAR data point for computational modeling of the PR ligand-binding domain [1]. When used alongside the benzenesulfonamide analog (compound 10, IC50 0.52 μM) and the more potent 3-substituted benzenesulfonamides, this compound helps define the steric and electronic boundaries of the sulfonyl-binding sub-pocket [1]. Procurement of all three compounds (10, 17, and 18) from a single synthetic series enables internally consistent pharmacophore model building without the confounding variables introduced by cross-study comparisons.

Synthetic Intermediate for Naphthalene-2-Sulfonamide Hybrid Libraries

The naphthalene-2-sulfonamide core is a validated privileged scaffold with demonstrated activity across multiple target classes: STAT3 inhibition (IC50 values of 3.01–3.59 μM) and topoisomerase IV inhibition (IC50 5.3–7.65 μg/mL vs. norfloxacin IC50 7.07–8.24 μg/mL) have been reported for 6-acetylnaphthalene-2-sulfonamide hybrids [2]. N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide provides an intact naphthalene ring available for electrophilic substitution (e.g., acetylation, halogenation, nitration) or transition-metal-catalyzed cross-coupling at multiple positions, enabling diversification into focused libraries for anticancer, anti-inflammatory, or anti-infective screening [1][2]. The benzenesulfonamide analog (compound 10) lacks this synthetic expansion capability and therefore represents a less versatile procurement choice for library-oriented medicinal chemistry programs [1].

Analytical Reference Standard for Arylsulfonamide Identity and Purity

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide is characterized by a complete set of spectroscopic identifiers including 1H NMR, GC-MS, exact mass (375.092915 g/mol), and InChIKey (BDDYBFKGGNNRHI-UHFFFAOYSA-N), all cataloged in the SpectraBase spectral database [3]. This documented spectral reference enables unambiguous identity confirmation and purity assessment of this specific regioisomer, distinguishing it from the 1-naphthyl analog (InChIKey would differ) and from the benzenesulfonamide analog (CAS 106149-18-2) [1][3]. For quality control laboratories and chemical procurement verification workflows, the availability of authenticated spectral data provides a compliance-ready reference that supports GLP documentation and batch-to-batch consistency testing.

Application
Selection Property
Validation Focus
Negative control benchmark for PR antagonist screening
Characterized low-activity reference in T47D assay
Assay dynamic range, hit-threshold calibration
SAR probe for naphthalene regioisomer effects
Defined regioisomeric potency differential vs. 1-naphthyl and benzenesulfonyl
Pharmacophore model building, steric boundary definition
Synthetic intermediate for hybrid libraries
Intact naphthalene-2-sulfonamide core with multiple derivatization sites
Diversification into cell-based and antimicrobial screening
Analytical reference standard
Documented spectral identity (1H NMR, GC-MS, exact mass)
Identity confirmation, purity assessment, batch consistency
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